molecular formula C11H19NO3 B13672967 Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate

Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate

Cat. No.: B13672967
M. Wt: 213.27 g/mol
InChI Key: BFZNKOMNKAPXRZ-UHFFFAOYSA-N
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Description

Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate is an organic compound with the molecular formula C10H17NO3. It contains a total of 30 bonds, including 13 non-hydrogen bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic)

Preparation Methods

The synthesis of Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate involves several steps. One common method includes the reaction of 2,2-dimethylbut-3-enamide with methyl 2-bromo-2-methylpropanoate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methyl 2-(2,2-Dimethylbut-3-enamido)-2-methylpropanoate can be compared with similar compounds such as:

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 2-(2,2-dimethylbut-3-enoylamino)-2-methylpropanoate

InChI

InChI=1S/C11H19NO3/c1-7-10(2,3)8(13)12-11(4,5)9(14)15-6/h7H,1H2,2-6H3,(H,12,13)

InChI Key

BFZNKOMNKAPXRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C(=O)NC(C)(C)C(=O)OC

Origin of Product

United States

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